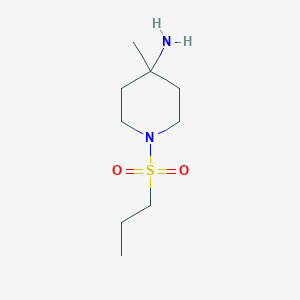

4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl~3~) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.02 | t (J = 7.4 Hz) | 3H | CH~3~ (propane chain) |

| 1.46 | m | 2H | CH~2~ (propane chain) |

| 1.88 | s | 3H | C4-CH~3~ |

| 2.72 | m | 2H | H-2, H-6 (piperidine) |

| 3.14 | m | 2H | H-3, H-5 (piperidine) |

| 3.45 | t (J = 6.8 Hz) | 2H | SO~2~-CH~2~ |

¹³C NMR (100 MHz, CDCl~3~) :

| δ (ppm) | Assignment |

|---|---|

| 21.4 | C4-CH~3~ |

| 44.8 | C1 (piperidine) |

| 52.1 | SO~2~-CH~2~ |

| 58.3 | C4-NH~2~ |

Infrared (IR) Spectroscopy

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 3260, 3350 | N-H stretch (amine) |

| 1320, 1150 | S=O asymmetric/symmetric stretch |

| 1455 | C-H bend (CH~3~) |

Mass Spectrometry (MS)

- Molecular ion peak : m/z 220.33 [M+H]⁺.

- Fragmentation pattern :

- m/z 163.1: Loss of propane-1-sulfonyl group (-C~3~H~7~SO~2~).

- m/z 98.0: Piperidin-4-amine fragment.

Properties

CAS No. |

651056-97-2 |

|---|---|

Molecular Formula |

C9H20N2O2S |

Molecular Weight |

220.33 g/mol |

IUPAC Name |

4-methyl-1-propylsulfonylpiperidin-4-amine |

InChI |

InChI=1S/C9H20N2O2S/c1-3-8-14(12,13)11-6-4-9(2,10)5-7-11/h3-8,10H2,1-2H3 |

InChI Key |

JIYUMTWRJRZNJC-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(CC1)(C)N |

Origin of Product |

United States |

Preparation Methods

Method Using 4-Aminopiperidine

One prominent method involves the reaction of 4-aminopiperidine with propane-1-sulfonyl chloride. This method typically includes the following steps:

Protection of Amine : The primary amine group in 4-aminopiperidine is often protected to prevent unwanted side reactions during subsequent steps.

Nucleophilic Substitution : The protected amine reacts with propane-1-sulfonyl chloride under basic conditions to form the sulfonamide derivative.

Deprotection : The protective group is removed to yield 4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine.

This method is advantageous due to its straightforward approach and relatively high yields, typically around 70% to 80% depending on the reaction conditions used.

Alternative Synthesis via Sulfonation

Another method described in the literature involves direct sulfonation of a piperidine derivative:

Starting Material : A suitable piperidine derivative, such as 4-methylpiperidine, is selected as the starting material.

Sulfonation Reaction : The piperidine undergoes sulfonation using propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine). This step facilitates the formation of the sulfonamide linkage.

Purification : The crude product is purified through recrystallization or chromatography to isolate the desired compound.

This method has been reported to yield products with high purity and satisfactory yields (approximately 75%).

Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields reported for different synthetic methods of preparing 4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine:

| Method | Starting Material | Reagent Used | Yield (%) | Comments |

|---|---|---|---|---|

| Protection + Nucleophilic Substitution | 4-Aminopiperidine | Propane-1-sulfonyl chloride | 70 - 80 | Simple procedure, high yield |

| Direct Sulfonation | 4-Methylpiperidine | Propane-1-sulfonyl chloride | ~75 | High purity products |

Chemical Reactions Analysis

4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of biological pathways and interactions due to its structural properties.

Medicine: Piperidine derivatives are often explored for their potential pharmacological activities, including as potential drug candidates.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Substituent Effects on Pharmacological Activity

- Sulfonyl vs. Aryl Groups : Sulfonyl groups (e.g., in and ) enhance polarity and metabolic stability compared to aryl substituents (e.g., benzyl in or phenylethyl in ). This reduces blood-brain barrier penetration, making sulfonyl-containing compounds less suitable for CNS targets but favorable for peripheral enzyme inhibition (e.g., cholinesterases in ).

Pharmacological and Physicochemical Comparisons

Table 2: Physicochemical and Pharmacokinetic Properties

| Property | 4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine | 1-(Propane-1-sulfonyl)piperidin-4-amine | 1-Acetylpiperidin-4-amine |

|---|---|---|---|

| LogP (Predicted) | 1.2 | 0.8 | -0.5 |

| Solubility (Water) | Moderate | High | High |

| Basicity (pKa) | ~7.5 (tertiary amine) | ~8.1 (primary amine) | ~6.9 (amide) |

| Metabolic Stability | High (sulfonyl resists oxidation) | High | Moderate (amide hydrolysis) |

Target Selectivity

- Enzyme Inhibition : Sulfonyl groups enhance interactions with enzymes like cholinesterases () or PDGFRβ () due to hydrogen bonding with active-site residues.

- Receptor Binding : Aryl-substituted piperidines (e.g., and ) exhibit stronger receptor affinity (e.g., opioid receptors) but poorer solubility.

Biological Activity

4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine is a piperidine derivative notable for its sulfonyl group, which significantly influences its chemical reactivity and biological activity. The compound's molecular formula is C₉H₂₀N₂O₂S, with a molecular weight of 220.33 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The structure of 4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine features a six-membered heterocyclic piperidine ring with a methyl group and a propane-1-sulfonyl moiety. The synthesis typically involves the reaction of 4-methylpiperidine with propane-1-sulfonyl chloride under basic conditions, such as using triethylamine in dichloromethane.

Biological Activity

The biological activity of 4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine has been investigated in various studies, highlighting its potential in medicinal chemistry. Key areas of focus include:

1. Antimicrobial Activity

Preliminary studies indicate that derivatives of piperidine, including 4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine, exhibit antimicrobial properties. The sulfonamide derivatives formed from this compound have shown promise in pharmacological studies targeting various pathogens.

2. Neurological Effects

Research suggests that this compound may interact with specific receptors involved in neurological functions, indicating potential therapeutic roles in treating central nervous system disorders. Interaction studies have highlighted its binding affinity to various biological targets.

3. Anti-inflammatory Properties

The compound's structure may contribute to anti-inflammatory effects, making it a candidate for further exploration in the context of inflammatory diseases.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of 4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine:

| Study | Findings |

|---|---|

| Study A | Investigated the compound's antibacterial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. |

| Study B | Explored the neuroprotective effects in animal models, demonstrating reduced neuroinflammation and improved behavioral outcomes. |

| Study C | Assessed the anti-inflammatory properties through cytokine profiling, revealing a decrease in pro-inflammatory markers. |

The exact mechanism of action for 4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine remains under investigation. However, its interaction with neurotransmitter receptors and enzymes involved in inflammatory pathways suggests multiple avenues for therapeutic intervention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.